n-(2-Hydroxyethyl)-2-methylpropanamide

Description

Nomenclature and Structural Significance within Amide Chemistry

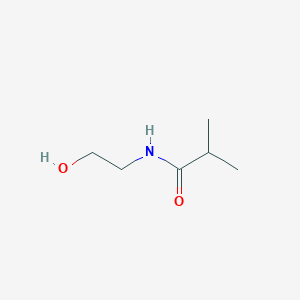

N-(2-Hydroxyethyl)-2-methylpropanamide belongs to the amide class of organic compounds, which are characterized by a carbonyl group bonded to a nitrogen atom. mdpi.com The systematic IUPAC name for this compound is this compound. This name precisely describes its molecular structure:

Propanamide: This is the parent structure, indicating a three-carbon chain with a carbonyl group and a nitrogen atom (an amide). wikipedia.org

2-methyl: A methyl group is attached to the second carbon of the propionamide (B166681) backbone.

N-(2-Hydroxyethyl): An ethyl group, substituted with a hydroxyl (-OH) group at the second carbon position, is attached to the nitrogen atom of the amide. documentsdelivered.com

This compound is a secondary amide, as the nitrogen atom is bonded to one hydrogen and two carbon atoms. mdpi.com The presence of both a hydroxyl group and an amide linkage within the same molecule imparts a dual functionality. The hydroxyl group can participate in reactions such as esterification and etherification, while the amide bond offers sites for hydrogen bonding and potential hydrolysis. This bifunctional nature is central to its utility as a chemical intermediate.

Historical Overview of Related Propionamide Derivatives

The study of propionamide and its derivatives is rooted in the broader history of amide synthesis. Propionamide itself can be prepared through methods like the condensation reaction between urea (B33335) and propanoic acid or the dehydration of ammonium (B1175870) propionate. wikipedia.org Historically, the development of synthetic methods for amides was a pivotal step in organic chemistry, enabling the creation of a vast array of molecules with diverse properties.

The functionalization of the propionamide backbone has been an area of ongoing research. Early work focused on simple substitutions, while later efforts explored the introduction of various functional groups to tailor the properties of the resulting molecules. For instance, the synthesis of N-substituted propionamides has been a common strategy to create compounds with specific biological activities or for use as precursors in more complex syntheses. The development of N-benzyl-(2R)-2-acetamido-3-oxysubstituted propionamide derivatives as potential anticonvulsants showcases the therapeutic interest in this class of compounds. wikipedia.org

Furthermore, the introduction of hydroxyl groups onto the N-substituent, as seen in N-(2-hydroxyethyl) derivatives of various amides, has been a strategy to enhance water solubility and to provide a reactive handle for further chemical modifications, such as in the development of corrosion inhibitors and pharmaceutical intermediates. researchgate.netnih.gov The synthesis of N-(2-hydroxyethyl)crotonamide, a related unsaturated amide, was reported as early as 1962, indicating a long-standing interest in this type of functionalization. documentsdelivered.com

Current Academic Relevance as a Chemical Entity and Building Block

The contemporary significance of this compound and its close analogs lies primarily in their application as versatile chemical building blocks, particularly in polymer chemistry and coordination chemistry.

In the field of polymer science, related N-hydroxyethyl-functionalized monomers are of considerable interest. For example, N-hydroxyethyl acrylamide (B121943) has been utilized as a functional initiator for the enzymatic ring-opening polymerization of lactones like ε-caprolactone and δ-valerolactone. nih.govrsc.org This process allows for the creation of polymers with a reactive hydroxyl end group, which can then be further modified. Similarly, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized as reagents for creating molecularly imprinted polymers, which are materials designed to selectively bind to a target molecule. mdpi.com The presence of the hydroxyethyl (B10761427) group can influence the properties of the resulting polymers, such as their hydrophilicity and biocompatibility.

In coordination chemistry, amide derivatives containing additional donor atoms, such as the oxygen of the hydroxyl group and the nitrogen and oxygen of the amide group, can act as ligands that bind to metal ions. researchgate.netlibretexts.org The ability to form stable complexes with metal ions is a critical aspect of catalysis and materials science. For example, functionalized propionamides have been used to create palladium complexes that catalyze Suzuki cross-coupling reactions, a powerful tool in organic synthesis. researchgate.net The specific structure of the ligand, including the presence and location of functional groups like the hydroxyethyl moiety, can significantly influence the stability and reactivity of the resulting metal complex.

The dual functionality of this compound, therefore, positions it as a valuable intermediate for creating a range of functional materials and complex molecules with tailored properties for various applications.

Interactive Data Tables

Physicochemical Properties of Related Propionamide Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Propionamide | C₃H₇NO | 73.09 | 213 | 80 |

| N-Ethyl-2-methylpropanamide | C₆H₁₃NO | 115.17 | - | - |

| N-Ethyl-2-hydroxy-2-methylpropanamide | C₆H₁₃NO₂ | 131.17 | - | - |

| N-(2-Hydroxyethyl)benzamide | C₉H₁₁NO₂ | 165.19 | - | - |

Examples of Reactions Involving Propionamide Derivatives

| Reaction Type | Reactants | Product(s) | Significance |

| Amidation | Propionyl chloride, Ammonia water | Propionamide | Fundamental synthesis of the parent amide. chemicalbook.com |

| Polymerization Initiation | N-Hydroxyethyl acrylamide, ε-Caprolactone | Polycaprolactone with hydroxyl end-group | Creation of functional polymers. nih.govrsc.org |

| Ligand Synthesis | Chloroacetamides, Thiophenol | Multidentate ligands | Precursors for catalytic metal complexes. researchgate.net |

| Hofmann Rearrangement | Propionamide | Ethylamine | Classic reaction for converting amides to amines. wikipedia.org |

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)6(9)7-3-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNTZFRNCHEDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278374 | |

| Record name | n-(2-hydroxyethyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-73-1 | |

| Record name | NSC7088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-hydroxyethyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Preparative Methodologies for N 2 Hydroxyethyl 2 Methylpropanamide

Direct Synthetic Routes to N-(2-Hydroxyethyl)-2-methylpropanamide

The most direct and atom-economical approach to the synthesis of this compound involves the direct condensation of 2-methylpropionic acid and ethanolamine (B43304). This reaction, while straightforward in principle, often requires catalytic activation to proceed efficiently under milder conditions and to minimize the formation of byproducts.

Amidation Reactions Involving 2-Methylpropionic Acid and Ethanolamine

The direct thermal condensation of a carboxylic acid and an amine to form an amide is a thermodynamically controlled process that typically necessitates high temperatures (often exceeding 140-180°C) to drive the dehydration reaction forward researchgate.net. The reaction between 2-methylpropionic acid and ethanolamine proceeds via a nucleophilic acyl substitution mechanism, where the amino group of ethanolamine attacks the carbonyl carbon of 2-methylpropionic acid. The primary challenge in this direct amidation is the endergonic nature of the reaction at lower temperatures and the potential for side reactions. A related reductive amidation of succinic acid with ethanolamine has been reported to occur under harsh conditions of 200°C and 150 bar of hydrogen pressure, highlighting the robust conditions that can be required for such transformations rsc.org.

Optimized Catalytic Systems for Amide Bond Formation

To circumvent the need for high temperatures and improve reaction efficiency, various catalytic systems have been developed for direct amidation reactions. These catalysts facilitate the activation of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Boron-based catalysts, such as boric acid, borate esters (e.g., B(OCH2CF3)3), and ortho-iodo arylboronic acids, have emerged as particularly effective for direct amide synthesis ucl.ac.uknih.govnih.govrsc.org. These catalysts can activate the carboxylic acid through the formation of acyloxyboron intermediates, which are more reactive towards amines. The reactions are typically carried out under dehydrative conditions, often involving azeotropic removal of water with a Dean-Stark apparatus, to drive the equilibrium towards the amide product nih.gov. For instance, borate esters have been successfully employed in the amidation of a wide range of amino acid derivatives nih.gov. The use of such catalysts allows the reaction to proceed at lower temperatures, often at reflux in solvents like toluene.

Other catalytic systems for amidation include those based on carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxy-7-azabenzotriazole (HOAt) nih.gov. These reagents are highly effective but are typically used in stoichiometric amounts, which can be a drawback for large-scale synthesis from an atom economy perspective.

Below is a table summarizing various catalytic systems that have been optimized for general amide bond formation and are applicable to the synthesis of this compound.

| Catalyst/Reagent | Additive(s) | Solvent(s) | Temperature | Key Features |

| Boric Acid (B(OH)₃) | - | Toluene, Xylene | Reflux | Simple, inexpensive, requires azeotropic water removal. |

| B(OCH₂CF₃)₃ | - | Toluene | Reflux | Effective for sensitive substrates like amino acids. |

| ortho-Iodophenylboronic acid | Molecular Sieves | Dichloromethane | Room Temp. | Catalytically active at room temperature. |

| EDC | HOAt, DIPEA | DMSO, MOPS buffer | Room Temp. | High conversion for a broad range of carboxylic acids. |

Synthesis of Functionalized this compound Derivatives

Functionalized derivatives of this compound are valuable as intermediates for further chemical transformations, particularly in the synthesis of specialized polymers and other advanced materials.

Preparation of Halogenated Analogues (e.g., 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide)

The synthesis of 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide serves as a key example of the preparation of halogenated analogues. This compound is a valuable intermediate, for instance, in the synthesis of initiators for controlled radical polymerization . The most common preparative route involves the reaction of ethanolamine with 2-bromoisobutyryl bromide.

The reaction proceeds via a nucleophilic acyl substitution where the amino group of ethanolamine attacks the highly reactive acyl bromide of 2-bromoisobutyryl bromide. Due to the high reactivity of the acyl bromide, the reaction can typically be carried out at low temperatures. A base, such as triethylamine, is often added to neutralize the hydrobromic acid that is formed as a byproduct.

A representative experimental procedure is as follows:

Ethanolamine is dissolved in an anhydrous solvent such as dichloromethane.

The solution is cooled in an ice bath.

2-Bromoisobutyryl bromide is added dropwise to the cooled solution.

A base, like triethylamine, is added to scavenge the generated HBr.

The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

The product is isolated and purified, typically through extraction and chromatography.

Aminated Derivatives (e.g., 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide)

The synthesis of 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide can be achieved from its halogenated precursor, 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide, through a nucleophilic substitution reaction. A well-established method for converting an alkyl halide to a primary amine is the Gabriel synthesis wikipedia.orgnrochemistry.commasterorganicchemistry.comchemistrysteps.comlibretexts.org.

The Gabriel synthesis involves two main steps:

N-Alkylation of Phthalimide: 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion and displaces the bromide ion in an SN2 reaction to form N-[1-(2-hydroxyethylamino)-1-oxo-2-methylpropan-2-yl]phthalimide. This step effectively protects the nitrogen atom and prevents over-alkylation, which is a common issue when using ammonia directly masterorganicchemistry.comchemistrysteps.com.

Hydrazinolysis: The intermediate phthalimide derivative is then treated with hydrazine (N₂H₄) in a solvent like ethanol at reflux nrochemistry.com. The hydrazine cleaves the phthalimide group, releasing the desired primary amine, 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide, and forming a stable phthalhydrazide precipitate, which can be easily removed by filtration wikipedia.orgnrochemistry.com.

| Step | Reactants | Reagents/Solvents | Product |

| 1 | 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide | Potassium phthalimide, DMF | N-[1-(2-hydroxyethylamino)-1-oxo-2-methylpropan-2-yl]phthalimide |

| 2 | N-[1-(2-hydroxyethylamino)-1-oxo-2-methylpropan-2-yl]phthalimide | Hydrazine hydrate, Ethanol | 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide |

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness scribd.comacs.orgacs.org.

Process optimization for amidation reactions focuses on several key areas:

Reagent Selection: For large-scale production, the choice of reagents is critical. While highly effective, coupling reagents like carbodiimides generate significant amounts of byproducts, impacting the process mass intensity. Direct catalytic amidation is often preferred for its higher atom economy scribd.comresearchgate.net.

Catalyst Efficiency and Recovery: The ideal catalyst should exhibit high turnover numbers, be cost-effective, and easily separable from the reaction mixture for reuse. Heterogeneous catalysts are often advantageous in this regard.

Solvent Choice: The selection of solvents is guided by factors such as reactant solubility, reaction temperature requirements, and environmental and safety considerations. Green solvents are increasingly being explored for industrial processes.

Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial to maximize yield and minimize the formation of impurities. Continuous flow reactors are also being implemented for better control over reaction parameters and improved safety in large-scale operations.

Downstream Processing: The purification of the final product must be efficient and scalable. This includes considerations for the removal of unreacted starting materials, catalysts, and byproducts. Crystallization is often a preferred method for purification on a large scale due to its efficiency and cost-effectiveness.

Reviews on large-scale amidation in process chemistry highlight the importance of a holistic approach to process development, considering not only the chemical transformation itself but also the entire lifecycle of the process, from raw material sourcing to waste management scribd.comacs.orgacs.org.

Advanced Purification and Isolation Techniques for this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases, patent archives, and chemical literature, no specific information is publicly available regarding the advanced purification and isolation techniques for the chemical compound this compound.

Standard purification methodologies for structurally similar compounds, such as crystallization, chromatography, and distillation, could theoretically be adapted for this compound. However, the absence of any published research or patents detailing the synthesis or purification of this specific compound means that no experimentally verified procedures, research findings, or data tables can be provided.

The lack of available information prevents a detailed discussion of the advanced purification and isolation techniques as requested. Further research and development would be necessary to establish effective and optimized purification protocols for this compound.

Spectroscopic and Structural Characterization of N 2 Hydroxyethyl 2 Methylpropanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of N-(2-Hydroxyethyl)-2-methylpropanamide can be confirmed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and nitrogen), which tend to deshield adjacent protons, shifting their signals downfield. oregonstate.edulibretexts.org

Hydroxyl Proton (-OH): The proton of the alcohol group is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature, typically in the range of 0.5-5.0 ppm. pdx.educompoundchem.com

Amide Proton (-NH-): Similar to the hydroxyl proton, the amide proton signal is often broad and its position is variable, generally appearing between 5.0 and 8.5 ppm.

Methylene Protons (-CH₂-): The two methylene groups are in different chemical environments. The -CH₂- group adjacent to the hydroxyl group (HO-CH₂-) is expected to resonate at approximately 3.5-5.5 ppm. oregonstate.edu The -CH₂- group next to the amide nitrogen (-NH-CH₂-) would appear in a similar region, around 3.0-4.0 ppm. These two signals would likely appear as triplets due to coupling with each other.

Methine Proton (-CH-): The single proton on the carbon bearing the two methyl groups is expected to be a septet and will be deshielded by the adjacent carbonyl group, appearing in the range of 1.8-2.5 ppm. oregonstate.edu

Methyl Protons (-CH₃): The two equivalent methyl groups are attached to a tertiary carbon and would produce a single, strong signal (a doublet) in the alkane region, typically around 0.8-1.9 ppm. oregonstate.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| (CH₃)₂CH- | ~1.1 | Doublet |

| (CH₃)₂CH- | ~2.4 | Septet |

| -NH-CH₂- | ~3.4 | Triplet |

| -CH₂-OH | ~3.7 | Triplet |

| -NH- | ~6.5 | Broad Singlet |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (0-220 ppm). uoi.grpressbooks.pub

Carbonyl Carbon (-C=O): The carbon of the amide carbonyl group is the most deshielded, typically appearing far downfield in the spectrum, in the range of 170-180 ppm. bhu.ac.incompoundchem.com

Methylene Carbons (-CH₂-): The carbon atom bonded to the hydroxyl group (-CH₂-OH) is expected around 60-80 ppm, while the carbon bonded to the nitrogen (-NH-CH₂-) would appear at a slightly higher field, around 40-55 ppm. oregonstate.edu

Methine Carbon (-CH-): The tertiary carbon attached to the two methyl groups is expected in the aliphatic region, likely between 30-50 ppm. oregonstate.edu

Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal at a high field (upfield), typically in the range of 10-40 ppm. bhu.ac.in

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂CH- | ~19 |

| (CH₃)₂CH- | ~35 |

| -NH-CH₂- | ~42 |

| -CH₂-OH | ~61 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. pearson.com Both IR and Raman spectra provide complementary information about the molecular vibrations of this compound. libretexts.org

O-H Stretch: A strong and broad absorption band characteristic of the alcohol hydroxyl group is expected in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.

N-H Stretch: The stretching vibration of the N-H bond in the secondary amide group will appear as a moderate to sharp band around 3300 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=O Stretch (Amide I band): A very strong and sharp absorption band due to the carbonyl stretch is a key feature for amides and is anticipated in the region of 1630-1680 cm⁻¹. pearson.com

N-H Bend (Amide II band): This band, resulting from the in-plane bending of the N-H bond, is another characteristic feature of secondary amides and typically appears around 1510-1570 cm⁻¹.

C-O Stretch: The stretching vibration of the alcohol C-O bond is expected to produce a strong band in the fingerprint region, between 1050 and 1260 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the amide group will also appear in the fingerprint region, generally between 1020 and 1220 cm⁻¹.

The Raman spectrum would show corresponding peaks, though the relative intensities may differ. For instance, the C=O stretch is typically strong in the IR spectrum, while C-C backbone vibrations might be more prominent in the Raman spectrum. sci-hub.se

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (broad) | IR |

| N-H | Stretch | ~3300 | IR |

| C-H (sp³) | Stretch | 2850-2960 | IR, Raman |

| C=O | Stretch (Amide I) | 1630-1680 (strong) | IR |

| N-H | Bend (Amide II) | 1510-1570 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. lcms.cz For this compound (C₆H₁₃NO₂), the calculated exact mass is 131.09463 Da. HRMS can confirm this mass with high precision.

Furthermore, the mass spectrum reveals fragmentation patterns that offer structural clues. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk

Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (N and O) and the carbonyl group is common. libretexts.org

Loss of an isopropyl group ([M-43]⁺) to form a fragment with m/z ≈ 88.

Cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of ions like [CH₂=NH-CH₂CH₂OH]⁺ (m/z ≈ 75).

McLafferty Rearrangement: While less common for this specific structure, it is a possibility in related amide systems.

Amide Bond Cleavage: Scission of the amide C-N bond can occur, leading to fragments such as [CH₃CH₂C=O]⁺ (m/z = 57) and [NHCH₂CH₂OH]⁺ (m/z = 60). docbrown.info

Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O), leading to a peak at [M-18]⁺.

Interactive Data Table: Predicted HRMS Fragments for this compound

| m/z (nominal) | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion |

| 113 | [C₆H₁₁NO]⁺ | H₂O |

| 88 | [C₃H₆NO₂]⁺ | C₃H₇ (isopropyl) |

| 75 | [C₃H₉NO]⁺ | C₃H₄O |

| 60 | [C₂H₆NO]⁺ | C₄H₇O |

| 57 | [C₃H₅O]⁺ | C₃H₈NO |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to crystalline forms or derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the surveyed literature, analysis of crystalline derivatives provides insight into the likely solid-state behavior. mdpi.com

For instance, crystal structures of similar molecules containing both hydroxyl and amide groups often reveal extensive networks of intermolecular hydrogen bonds. nih.gov In a potential crystal structure of this compound, one would expect:

The amide proton (-NH-) acting as a hydrogen bond donor to the carbonyl oxygen (-C=O) of an adjacent molecule, forming characteristic amide-amide chains or dimers.

The hydroxyl proton (-OH) acting as a donor to either the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule.

The hydroxyl oxygen and the carbonyl oxygen acting as hydrogen bond acceptors.

These hydrogen bonding interactions would be the dominant forces governing the molecular packing in the crystal lattice, significantly influencing the material's physical properties such as melting point and solubility. nih.gov The conformation of the molecule would likely be influenced by the steric bulk of the isopropyl group and the optimization of these hydrogen bonding networks.

Advanced Computational and Theoretical Investigations of N 2 Hydroxyethyl 2 Methylpropanamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of N-(2-Hydroxyethyl)-2-methylpropanamide from first principles. DFT is a robust method for determining the electronic structure of molecules, offering a balance between computational cost and accuracy.

A typical DFT study on this molecule would commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Such calculations would likely be performed using a specific combination of a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)), which defines the mathematical functions used to describe the electron orbitals. mdpi.comresearchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) spectrum. Furthermore, DFT calculations can yield important thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which are vital for understanding the molecule's stability.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT). Note: This table is for illustrative purposes to show representative data obtained from DFT calculations. Specific values for this molecule require dedicated computational studies.

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.24 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Angle | O=C-N | 122.5° |

| Dihedral Angle | H-O-C-C | 178.0° |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, arising from rotation around its single bonds, gives rise to multiple conformers (spatial isomers). Conformational analysis is the study of these different arrangements and their relative energies. A key area of interest in amides is the potential for cis-trans isomerism around the C-N bond, which has a partial double-bond character.

To map the conformational landscape, a Potential Energy Surface (PES) scan is conducted. iupac.org A PES is a multidimensional surface that plots the molecule's potential energy as a function of its geometric coordinates. iupac.org For a simplified analysis, one or two critical dihedral angles are systematically rotated, and the energy is calculated at each step using DFT. The resulting plot reveals the low-energy (stable) conformers as minima and the energy barriers between them as transition states. This analysis is vital for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

Table 2: Illustrative Relative Energies of Hypothetical this compound Conformers. Note: This table illustrates the type of data generated from a PES scan. The conformers and energies are hypothetical.

| Conformer | Defining Feature (Dihedral Angle) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (trans-amide) | O=C-N-C = ~180° | 0.00 | ~85% |

| Local Minimum (cis-amide) | O=C-N-C = ~0° | 1.20 | ~14% |

| Rotamer (gauche O-C-C-N) | O-C-C-N = ~60° | 2.50 | ~1% |

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical interactions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. numberanalytics.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. numberanalytics.com

For a more detailed, site-specific picture of reactivity, Fukui functions can be calculated. These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing how the electron density changes with the addition or removal of an electron.

Table 3: Illustrative Electronic Properties and Reactivity Descriptors for this compound. Note: This table presents hypothetical values for electronic properties derived from DFT calculations to illustrate the concepts.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to ionization potential; electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment | 3.9 D | Measures overall polarity of the molecule |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are employed to study its behavior in a condensed phase, such as in an aqueous solution. frontiersin.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would place one or more molecules in a simulation box filled with explicit solvent molecules (e.g., water). The simulation would reveal how the solute interacts with the solvent, including the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and amide groups and the surrounding water.

Analysis of the MD trajectory can yield valuable information, such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This helps to characterize the solvation shell structure. MD also provides insights into the conformational flexibility of the molecule in solution, showing how it samples different shapes over time and how this is influenced by solvent interactions. chemrxiv.org

Chemical Reactivity and Mechanistic Studies Involving N 2 Hydroxyethyl 2 Methylpropanamide

Reactivity of the Hydroxyl Group in Esterification and Etherification Reactions

The hydroxyl (-OH) group present in N-(2-Hydroxyethyl)-2-methylpropanamide is a primary alcohol, making it susceptible to characteristic reactions such as esterification and etherification. These reactions involve the transformation of the hydroxyl functionality into an ester or ether group, respectively, under appropriate catalytic conditions.

Esterification: Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by an acid or mediated by a coupling reagent. For instance, direct esterification with a carboxylic acid can be performed under microwave irradiation in the presence of a catalyst like N-fluorobenzenesulfonimide (NFSi), which has been shown to be effective for a range of alcohols. mdpi.com The general mechanism involves the activation of the carboxylic acid by the catalyst, followed by nucleophilic attack from the hydroxyl group of the this compound.

Another approach involves the use of coupling reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which can facilitate rapid esterification at room temperature. nih.gov This method is notable for its high efficiency and broad substrate scope, accommodating various alcohols and carboxylic acids. nih.gov The reaction proceeds quickly, often within minutes, highlighting the reactivity of the primary hydroxyl group. nih.gov In a study on macro-azo-initiators, the hydroxyl end-groups of a poly(ethylene oxide)-based initiator were modified by esterification with cinnamoyl chloride, demonstrating the feasibility of converting the hydroxyl group to a cinnamate (B1238496) ester. researchgate.net

Etherification: The hydroxyl group can also undergo etherification to form an ether linkage (-O-R). Acid-catalyzed etherification using an agent like 1,2-dimethoxyethane (B42094) has been explored for various hydroxyl compounds. rsc.org This process is highly dependent on the type and amount of the acid catalyst. rsc.org While not specifically detailed for this compound in the search results, the general principles of acid-catalyzed etherification of primary alcohols would apply. The reaction would likely involve protonation of the hydroxyl group, followed by nucleophilic substitution by another alcohol molecule or reaction with an alkylating agent.

The table below summarizes typical conditions for these transformations, based on general procedures for similar compounds. mdpi.comnih.gov

Interactive Table: Representative Conditions for Hydroxyl Group Reactions

| Reaction Type | Reagents | Catalyst/Mediator | Solvent | Temperature | Typical Yield |

| Esterification | Carboxylic Acid | N-Fluorobenzenesulfonimide (NFSi) | Alcohol (as solvent) | 120 °C (Microwave) | Good to Excellent |

| Esterification | Carboxylic Acid, Alcohol | 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | Acetonitrile | Room Temperature | High (e.g., 87-93%) |

| Etherification | 1,2-Dimethoxyethane | H₃PW₁₂O₄₀ | - | Variable | Up to 80% (for isosorbide) |

Stability and Degradation Kinetics of the Amide Linkage under Varying Conditions

The stability of the amide linkage in this compound is a critical parameter, particularly under conditions of varying pH and temperature. Amide bonds are generally stable, but can undergo hydrolysis to the corresponding carboxylic acid and amine, a reaction that is catalyzed by acid or base.

Studies on the hydrolysis of similar structures, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), reveal that the rate of hydrolysis is significantly influenced by pH and temperature. researchgate.net For instance, HEMA hydrolysis is very fast in strongly basic solutions (e.g., 1 M NaOH) and slow in phosphate-buffered saline (PBS). researchgate.net While this compound is an amide rather than an ester, the general trends of acid- and base-catalyzed hydrolysis are applicable.

The degradation kinetics of amides often follow pseudo-first-order kinetics, especially when the concentration of the catalytic species (H⁺ or OH⁻) is high and constant. The rate of hydrolysis is typically lowest at neutral pH and increases at both acidic and basic pH values. In a study on the degradation of ceftobiprole, a β-lactam antibiotic, the compound was found to be extremely unstable in alkaline environments, with rapid degradation observed in 0.1 M NaOH. mdpi.com The degradation was slowed by reducing the base concentration to 0.01 M, allowing for kinetic analysis. mdpi.com Conversely, acidic degradation in 0.1 M HCl was found to be relatively slow. mdpi.com

For this compound, the presence of the hydroxyl group could potentially influence the hydrolysis rate through intramolecular catalysis, although this is less common for amides compared to esters. The stability is also affected by temperature, with higher temperatures generally accelerating the rate of hydrolysis. researchgate.net In studies of aqueous amine solvents used for CO₂ capture, the degradation of similar amino alcohol structures was observed to be dependent on temperature and the presence of oxygen and other additives. nih.govresearchgate.net

The table below outlines the expected stability trends for the amide linkage in this compound based on general chemical principles and studies of related compounds. researchgate.netmdpi.com

Interactive Table: Predicted Stability and Degradation of the Amide Linkage

| Condition | Expected Rate of Hydrolysis | Primary Degradation Products | Influencing Factors |

| Acidic (e.g., pH < 3) | Moderate to High | 2-Methylpropanoic acid and 2-aminoethanol | Temperature, Acid Concentration |

| Neutral (e.g., pH 6-8) | Very Low | - | Temperature |

| Basic (e.g., pH > 11) | High to Very High | 2-Methylpropanoate and 2-aminoethanol | Temperature, Base Concentration |

| Elevated Temperature | Increased rate across all pH ranges | Same as above | pH, Presence of catalysts |

Probing Reaction Mechanisms in which this compound Serves as an Intermediate

This compound serves as a crucial intermediate in the synthesis of the azo initiator 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]. The synthesis typically involves the reaction of 2,2'-azobis(2-methylpropionyl chloride) with 2-aminoethanol (ethanolamine). In this reaction, the amino group of ethanolamine (B43304) acts as a nucleophile, attacking the acyl chloride and displacing the chloride ion to form the amide bond. This process is repeated for both acyl chloride groups on the azo compound, yielding the final symmetrical initiator.

The mechanism involves a nucleophilic acyl substitution. The high reactivity of the acyl chloride makes the reaction proceed readily. The formation of this compound as a transient or stable intermediate is a key step in building the final initiator molecule. The structure of the resulting initiator, which incorporates two this compound units linked by an azo group, is confirmed through various analytical techniques. fujifilm.com

Furthermore, understanding reaction mechanisms where amides act as intermediates is a broader area of chemical research. For example, studies on amide methanolysis have identified deprotonated amide intermediates in reactions catalyzed by metal complexes. nih.gov While not directly involving this compound, these studies provide insight into the potential reactivity of amide groups under specific conditions. Mass spectrometry is another powerful tool used to identify and characterize reactive intermediates in complex chemical reactions, including those involving catalytic cycles. nih.gov

Functional Applications and Contributions in Material Science and Organic Synthesis

Role as a Monomer or Building Block in Polymer Synthesis

While compounds with similar structures, such as N-hydroxyethyl acrylamide (B121943) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), are widely used as monomers to create hydrophilic polymers, n-(2-Hydroxyethyl)-2-methylpropanamide is not typically employed in the same fashion. nih.govsemnan.ac.irstanford.edumedchemexpress.com Its principal significance in polymer chemistry stems from its use as a precursor to specialized azo initiators. There is more substantial evidence for its role in forming polymers like poly-alpha,beta-[N-(2-hydroxyethyl)-L-aspartamide] (PHEA), where it acts as a building block for creating biodegradable copolymers intended for drug delivery applications. nih.gov In this context, the PHEA backbone, derived from this compound, provides hydroxyl groups that can initiate the ring-opening polymerization of other monomers, such as L-lactide, to form amphiphilic graft copolymers. nih.gov

Incorporation into Polymerization Initiators

The most significant application of this compound is its incorporation into azo initiators, which are molecules that decompose under heat or light to produce free radicals, thereby initiating polymerization.

As a Structural Component of 2,2'-Azobis(this compound) (VA-086)

This compound is a key structural component of the water-soluble azo initiator 2,2'-Azobis(this compound), commercially known as VA-086. fujifilm.comfujifilm.comfujifilm.comchemspider.com The structure of VA-086 is essentially a dimer of the this compound moiety linked by an azo group (-N=N-). chemspider.comechemi.com This specific structure imparts several beneficial properties to the initiator. fujifilm.comfujifilm.com The presence of terminal hydroxyl (-OH) groups, derived from the parent compound, enhances its solubility in aqueous systems and provides a site for further chemical modification. fujifilm.comfujifilm.com VA-086 is recognized as a non-nitrile, non-ionic, and halogen-free initiator, making it a safer alternative in many applications. fujifilm.comspecialchem.com

Table 1: Properties of Azo Initiator VA-086

| Property | Value/Description | Source(s) |

|---|---|---|

| Chemical Name | 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | fujifilm.comfujifilm.com |

| CAS Number | 61551-69-7 | fujifilm.comfujifilm.com |

| Molecular Formula | C12H24N4O4 | echemi.com |

| Molecular Weight | 288.35 g/mol | fujifilm.com |

| Appearance | White to slightly yellow crystalline powder | fujifilm.com |

| Solubility | Soluble in water and methanol | fujifilm.comfujifilm.com |

| 10-hour Half-life | 86°C (in water) | fujifilm.comfujifilm.com |

| Key Feature | Introduces terminal hydroxyl groups into polymers | fujifilm.comspecialchem.com |

Application in Controlled Radical Polymerization Techniques

VA-086 is particularly valuable in controlled radical polymerization (CRP), a method that allows for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Its water solubility makes it an ideal initiator for aqueous-based CRP techniques. This is significant for "green chemistry" initiatives, which aim to reduce the use of volatile organic solvents. The terminal hydroxyl groups introduced by VA-086 upon initiation can be used to create telechelic polymers (polymers with functional end-groups) or to initiate further polymerization, leading to the formation of block copolymers.

Contribution to the Design and Synthesis of Hydrogels for Biomedical Engineering

The functionality provided by this compound via the VA-086 initiator is highly beneficial for creating hydrogels for biomedical applications. unimib.itnih.govresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their properties make them resemble natural tissue. unimib.itnih.gov

When VA-086 is used to initiate the polymerization of monomers like methacrylate gelatin (GelMA), the resulting polymer chains are terminated with hydroxyl groups. unimib.itnih.gov These hydroxyl groups enhance the hydrophilicity of the polymer network, which is essential for the high water content of hydrogels. Furthermore, these functional end-groups can serve as reactive sites for cross-linking, which is necessary to form the stable, insoluble network structure of the hydrogel. The ability to create biocompatible hydrogels with tunable mechanical properties using this initiator has been demonstrated, making it a valuable tool for applications in tissue engineering and 3D cell embedding. unimib.itnih.govresearchgate.net

Application in the Development of Nanocomposites

Nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to enhance properties. The synthesis of the polymer matrix is a critical step, and initiators derived from this compound play a key role. For instance, VA-086 has been used as an initiator in Pickering emulsion polymerization to create polystyrene-silica core-shell nanocomposite particles. researchgate.net In this process, the initiator starts the polymerization of monomers that form the polymer matrix around the nanoparticle fillers. The water-soluble nature of VA-086 is advantageous for emulsion and dispersion polymerization techniques, which are common methods for producing nanocomposites.

Integration into Advanced Polymer Networks (e.g., Aliphatic Polyurethane Networks)

This compound contributes to the development of advanced polymer networks like semi-interpenetrating polymer networks (semi-IPNs). Semi-IPNs consist of two independent polymers, one cross-linked and one linear, that are physically entangled. nih.govrsc.org

In the creation of semi-IPNs based on polyurethane (PU) and poly(2-hydroxyethyl methacrylate) (PHEMA), the PHEMA network is polymerized within the pre-existing cross-linked PU network. nih.govresearchgate.netrsc.org This polymerization is started by a free-radical initiator. Using VA-086, which is derived from this compound, to initiate the HEMA polymerization introduces terminal hydroxyl groups onto the PHEMA chains. These hydroxyl groups can form hydrogen bonds and other secondary interactions with the polyurethane network. This integration at the molecular level influences the phase separation, morphology, and ultimately the mechanical properties of the resulting semi-IPN, making these materials suitable for various biomedical applications. nih.govrsc.org

Potential Utility in Reactive Surfactants and Emulsion Polymerization Systems

Emulsion polymerization is a critical industrial process used to synthesize a variety of polymers, known as latexes, with applications in paints, adhesives, coatings, and more. The process involves polymerizing monomers in an emulsion, typically water, stabilized by surfactants. Conventional surfactants, while essential for creating and stabilizing the monomer droplets and resulting polymer particles, can remain as free molecules in the final product. This can negatively impact the performance of the polymer film, leading to issues such as reduced water resistance, decreased adhesion, and surfactant migration.

Reactive surfactants, also known as "surfmers," offer a solution to these problems. These molecules contain a polymerizable group in addition to their hydrophilic and hydrophobic moieties. This allows them to participate in the polymerization reaction, covalently bonding to the polymer backbone. ethomer.comvot.pl By anchoring the surfactant to the polymer particles, migration is prevented, leading to significantly improved properties in the final material, such as enhanced water and scrub resistance and better film formation. ethomer.com

The chemical structure of this compound, featuring a hydrophilic hydroxyethyl (B10761427) group and a moderately hydrophobic isobutyryl group, suggests surface-active properties. However, in its native form, it lacks a polymerizable double bond (like a vinyl or acrylate (B77674) group) and therefore cannot function directly as a reactive surfactant or surfmer. Despite this, its chemical structure provides distinct pathways for it to contribute to emulsion polymerization systems, primarily as a functional initiator fragment or as a precursor to a custom-designed reactive surfactant.

Contribution as a Functional Initiator Fragment

One of the most direct applications of this compound's structure in polymerization is through its use in a water-soluble azo initiator. Azo initiators are molecules that decompose under heat to produce nitrogen gas and free radicals, which then initiate polymerization. The compound 2,2'-azobis-[2-methyl-N-(2-hydroxyethyl)]propionamide is a documented water-soluble azo initiator. epo.org

Upon thermal decomposition, this initiator breaks down, and the resulting free radicals attack monomer units, initiating the growth of polymer chains. Consequently, the 2-methyl-N-(2-hydroxyethyl)propionamide moiety becomes covalently bonded to the end of the polymer chains.

Table 1: Decomposition of Azo Initiator and Incorporation into Polymer Chain

| Stage | Description | Chemical Representation |

|---|---|---|

| Initiator | The water-soluble azo compound containing the this compound structure. | N≡N-[C(CH₃)₂-C(=O)NH-CH₂CH₂OH]₂ |

| Decomposition | Thermal decomposition yields nitrogen gas and two free radicals. | 2 •C(CH₃)₂-C(=O)NH-CH₂CH₂OH + N₂ |

| Initiation | The radical initiates polymerization, incorporating the functional group onto the polymer chain end. | [Functional Group]-Polymer Chain |

Potential as a Precursor for Novel Reactive Surfactants

The presence of a primary hydroxyl (-OH) group in this compound presents an opportunity for chemical modification to convert it into a true reactive surfactant. This hydroxyl group is a reactive site that can undergo esterification with unsaturated carboxylic acids or their derivatives, such as acrylic acid or methacryloyl chloride.

This modification would introduce a polymerizable double bond into the molecule, transforming it into a surfmer. This new molecule would possess all the necessary components to function as an advanced reactive surfactant:

A Hydrophilic Head: The original N-(2-hydroxyethyl) group.

A Hydrophobic Tail: The 2-methylpropanamide group.

A Polymerizable Group: The newly added acrylate or methacrylate moiety.

Table 2: Hypothetical Synthesis of a Reactive Surfactant

| Reactant 1 | Reactant 2 | Resulting Reactive Surfactant (Surfmer) | Benefit |

|---|---|---|---|

| This compound | Acryloyl Chloride | n-[2-(Acryloyloxy)ethyl]-2-methylpropanamide | Creates a polymerizable surfactant that can covalently bond to the polymer backbone. |

Such a modified compound could then be used in an emulsion polymerization formulation. During the reaction, it would orient itself at the oil-water interface to stabilize monomer droplets and then co-polymerize with the primary monomers, becoming a permanent part of the resulting latex particles. This would contribute to improved film integrity, adhesion, and resistance properties in the final application.

Investigations into Biological Interactions and Mechanistic Effects Non Human / Non Clinical Focus

Cellular and Subcellular Interactions of Derivatives

The biological activities of n-(2-Hydroxyethyl)-2-methylpropanamide are often investigated through its derivatives, particularly those designed to generate radicals under controlled conditions. The azo-compound 2,2'-Azobis(this compound) serves as a key tool in these studies. sigmaaldrich.comfujifilm.com

Azo compounds are widely utilized in research to initiate radical-mediated degradation of various compounds. nih.gov The thermal or photochemical decomposition of azo initiators like 2,2'-Azobis(this compound) produces nitrogen gas and two carbon-centered radicals. This process is fundamental to understanding the influence of free radicals on cellular processes.

Similar water-soluble azo compounds, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), are extensively used to model the effects of oxidative stress on biological systems. plos.orgnih.gov When introduced into a cellular environment, the radicals generated from the decomposition of these azo compounds can interact with and modify crucial biomolecules, including lipids, proteins, and nucleic acids. This interaction can disrupt normal cellular metabolism and interfere with intracellular signaling pathways. For instance, studies with AAPH have shown that the resulting oxidative stress can impair developmental processes like vasculogenesis and angiogenesis in chick embryos. nih.govnih.gov The radicals can trigger signaling cascades that lead to cellular dysfunction, such as hypertrophy of cardiac cells. plos.orgnih.gov

The generation of free radicals by compounds like 2,2'-Azobis(this compound) is a direct method for inducing and studying oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. mdpi.com

In cellular systems, the introduction of radicals from an azo initiator leads to a state of oxidative stress. This can be observed through various effects, such as a decline in the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD). mdpi.com SOD is a primary enzyme that protects cells by converting superoxide radicals into less harmful molecules. mdpi.com Studies on similar radical generators show that the induced oxidative stress can lead to significant damage to cellular structures and functions. For example, in non-human models, AAPH-induced oxidative stress has been shown to cause damage to the cardiovascular system in developing chick embryos. nih.govnih.gov This model provides a platform to test the efficacy of antioxidant molecules. nih.gov

| Parameter | Observation in Cellular Systems Exposed to Azo-Compound Radical Generators | Reference |

| Radical Generation | Decomposition produces carbon-centered radicals and nitrogen gas. | plos.org |

| Cellular Damage | Can lead to damage of the cardiovascular system in developing embryos. | nih.govnih.gov |

| Enzyme Activity | Can cause a decrease in the activity of antioxidant enzymes like Superoxide Dismutase (SOD). | mdpi.com |

| Developmental Impact | May impair processes such as vasculogenesis and angiogenesis. | plos.orgnih.gov |

Enzymatic Biotransformations and Metabolic Pathways (e.g., in vitro hydrolysis)

The amide bond is a stable chemical linkage found in many biological molecules. nih.gov However, nature has evolved various enzymes capable of cleaving these bonds. The biotransformation of this compound, a secondary amide, is likely to involve enzymatic hydrolysis.

Enzymes such as proteases (e.g., serine proteases) and amidases are responsible for the hydrolysis of amide bonds in biological systems. nih.gov The mechanism often involves a catalytic triad (B1167595) of amino acid residues within the enzyme's active site that facilitates the nucleophilic attack on the amide's carbonyl carbon. nih.gov In vitro studies on the hydrolysis of other N-substituted amides have been performed using various enzyme sources, including liver acetone (B3395972) powders (LAPs) from different species. redalyc.orgscielo.org.mx These studies show that the rate and enantioselectivity of the hydrolysis are dependent on the enzyme source, the nature of the N-substituent, and the reaction conditions like pH and co-solvents. redalyc.org While primary amides are often resistant to mild alkaline hydrolysis conditions, secondary and tertiary amides can be hydrolyzed more readily under specific non-aqueous conditions. umich.eduresearchgate.net

Carboxylic acid reductase (CAR) is another enzyme that can be applied in the formation of amide bonds and could potentially be involved in their reverse hydrolysis. nih.gov

Exploration as a Ligand in Non-Human Receptor Binding Studies

While specific studies identifying this compound as a ligand for a particular receptor are not prominent, the amide scaffold is a common feature in many biologically active molecules that do bind to receptors. The potential for this compound to act as a ligand can be inferred from research on structurally related molecules.

For example, N-substituted amides are integral to a class of antagonists for the N-methyl-D-aspartate (NMDA) receptor, where they bind to the amino-terminal domain of the NR2B subunit. nih.gov Furthermore, derivatives of N-(2-hydroxyethyl)cytisine have been synthesized and studied for their antiarrhythmic and analgesic activities, which are inherently receptor-mediated effects. researchgate.net In the field of cannabinoid research, N-substituted arachidonoyl amides, which share the N-substituted amide motif, have been developed as potent ligands for cannabinoid receptors (CB1 and CB2). nih.govchemrxiv.org The formation of a stable complex between a template molecule and a functional monomer, which can be an amide, is also a critical step in the design of molecularly imprinted polymers for sensor applications, such as the detection of fentanyl, a monocarboxylic acid amide. acs.org These examples highlight the capacity of the N-substituted amide structure to participate in the specific molecular interactions required for receptor binding.

| Receptor/Binding System | Related Amide-Containing Ligand Example | Significance | Reference |

| NMDA Receptor | Amide-based biaryl antagonists | Bind to the NR2B subunit to inhibit function. | nih.gov |

| Cannabinoid Receptors (CB1/CB2) | (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide | Acts as a potent agonist with high affinity. | nih.gov |

| Nicotinic Acetylcholine Receptors (nAChRs) | N-(2-hydroxyethyl)cytisine derivatives | Exhibit antiarrhythmic and analgesic activity. | researchgate.net |

| Molecularly Imprinted Polymers | Fentanyl (template) | Amide group participates in forming a stable complex for detection. | acs.org |

Structure-Activity Relationship (SAR) Insights from Related Amide Scaffolds in Biological Systems

The biological activity of a molecule is intrinsically linked to its chemical structure. For N-substituted amides, SAR studies reveal how modifications to different parts of the molecule can influence its interactions with biological targets. fiveable.me

Key insights from related amide scaffolds include:

Influence of the N-Substituent : The group attached to the nitrogen atom significantly impacts reactivity, basicity, and steric hindrance. fiveable.me In NMDA receptor antagonists, masking charged atoms on the linker region of the N-substituent was found to decrease undesirable side effects while maintaining potency. nih.gov

Linker Properties : For amide-based NMDA receptor antagonists, the potency is modulated by the length and flexibility of the linker connecting different parts of the molecule. nih.gov

Hydrogen Bonding : The capacity for hydrogen bonding is a crucial factor. The hydroxyl group in the N-(2-hydroxyethyl) moiety of the title compound provides a site for hydrogen bonding, which is often critical for ligand-receptor interactions. nih.gov

Stereochemistry : The spatial arrangement of atoms can be critical. For instance, studies on the reduction of N-(2-oxoethyl)cytisine derivatives to form N-(2-hydroxyethyl) derivatives showed that the stereoselectivity of the reaction was influenced by the reagents used, resulting in different ratios of diastereomers with potentially different biological activities. researchgate.net

These SAR principles suggest that the specific combination of the isobutyryl group and the N-(2-hydroxyethyl) group in this compound defines its potential biological interaction profile.

Advanced Analytical Methodologies for N 2 Hydroxyethyl 2 Methylpropanamide Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating N-(2-Hydroxyethyl)-2-methylpropanamide from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Due to its polar and non-ionizable nature, retaining this compound on traditional reversed-phase (e.g., C18) columns can be challenging, as these phases primarily rely on hydrophobic interactions. sielc.com To overcome this, specialized stationary phases and chromatographic modes are utilized. Amide-embedded stationary phases, for instance, offer enhanced selectivity for polar compounds through secondary interactions like hydrogen bonding. researchgate.netmtc-usa.com Another effective strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase to retain and separate highly polar analytes. researchgate.nethelixchrom.com Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, also provides a powerful tool for analyzing complex mixtures containing polar compounds. sielc.comhelixchrom.com

Interactive Table: Illustrative HPLC Parameters for Polar Amide Analysis

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Amide-Embedded C18 or HILIC Column (e.g., 4.6 x 150 mm, 5 µm) | Provides enhanced retention for polar, neutral analytes. researchgate.netmtc-usa.com |

| Mobile Phase | Acetonitrile/Water Gradient | HILIC requires a high percentage of organic solvent (e.g., >80% Acetonitrile) for retention. helixchrom.com |

| Buffer | 10 mM Ammonium (B1175870) Acetate, pH 4.8 | Volatile buffer, compatible with MS detection. helixchrom.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at ~215 nm or ELSD/MS | Amide bonds show UV absorbance around 215 nm. ucalgary.ca ELSD or MS is necessary for compounds lacking a strong chromophore. |

Gas Chromatography (GC): Direct analysis of this compound by GC can be problematic due to its polarity and the presence of an active hydrogen on the hydroxyl group, which can lead to poor peak shape and thermal instability at high injector temperatures. researchgate.net To address this, derivatization is often employed. The hydroxyl group can be converted to a less polar and more thermally stable silyl (B83357) ether via reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process improves volatility and chromatographic performance. nih.govresearchgate.net

Coupled Techniques for Enhanced Selectivity and Sensitivity (e.g., LC-MS/MS)

For highly sensitive and selective quantification, chromatographic systems are frequently coupled with mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for trace-level quantification of amide compounds in complex matrices. sciex.comnih.gov This technique is particularly relevant for analyzing this compound, especially if it is present as a minor component or a metabolite. The methodology for the structurally related compound, acrylamide (B121943), is well-established and involves aqueous extraction, followed by cleanup using Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. nih.govchromatographyonline.com

Analysis is typically performed using a reversed-phase or HILIC separation coupled to a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive mode. restek.comnih.gov Quantification is achieved through Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring its transition to a characteristic product ion after fragmentation. chromatographyonline.comnih.gov This approach provides exceptional selectivity and sensitivity, with limits of detection often reaching low ng/mL or µg/kg levels. sciex.commdpi.com

Thermal Analysis Methods for Decomposition Kinetics (e.g., Differential Scanning Calorimetry for related compounds)

Thermal analysis techniques are crucial for understanding the stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Studies on polymers derived from similar N-substituted acrylamide monomers provide insight into the expected thermal behavior. researchgate.net Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing decomposition stages. For related polymers like poly(N-hydroxyethylacrylamide), decomposition often occurs in multiple stages, starting with the loss of the hydroxyethyl (B10761427) side groups at temperatures around 250-280°C, followed by the decomposition of the main polymer backbone at higher temperatures (>350°C). researchgate.netnih.gov Similar multi-stage decomposition would be expected for the monomer.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. For a monomer like this compound, DSC can determine its melting point and heat of fusion. For related polymers, DSC is used to identify the glass transition temperature (Tg), which for poly(N-hydroxyethylacrylamide) is reported to be in the range of 70-118°C. researchgate.netrsc.org

Interactive Table: Expected Thermal Analysis Data for this compound and Related Polymers

| Technique | Parameter | Expected Observation/Value | Reference/Context |

|---|---|---|---|

| DSC | Melting Point (Monomer) | Sharp endothermic peak | Characteristic of a pure crystalline solid. |

| DSC | Glass Transition (Tg) | ~70-118 °C | Based on data for poly(N-hydroxyethylacrylamide). researchgate.net |

| TGA | Initial Decomposition | ~250 °C | Corresponds to the loss of the hydroxyethyl side chain, based on polymer data. researchgate.net |

| TGA | Main Chain Decomposition | >350 °C | Decomposition of the remaining structure, based on polymer data. nih.gov |

Spectrophotometric Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy can be used for the quantitative analysis of this compound, provided it is sufficiently pure or after separation. The technique relies on the principle that molecules absorb light at specific wavelengths.

The amide functional group contains non-bonding (n) electrons on the oxygen atom and a π system in the carbonyl double bond. This allows for a weak n→π* electronic transition. ucalgary.ca For simple secondary amides, this absorption maximum is typically observed in the range of 210-220 nm. ucalgary.caacs.org While the molar absorptivity is relatively low, this absorption band can be used to quantify the compound using a calibration curve based on Beer's Law, particularly after HPLC separation with a UV detector.

Electrophoretic Methods for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. youtube.comnih.gov

Micellar Electrokinetic Chromatography (MEKC): As a neutral compound, this compound would not migrate in a traditional capillary zone electrophoresis (CZE) system. However, it can be effectively separated using Micellar Electrokinetic Chromatography (MEKC). libretexts.orgwikipedia.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. wikipedia.org This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.orgnih.gov

Separation is based on the differential partitioning of analytes into the micelles. A more hydrophobic molecule will spend more time in the micelle and migrate more slowly, while a more polar, hydrophilic molecule will spend more time in the buffer and migrate more quickly. This allows for the separation of neutral compounds with high resolution. libretexts.orgnih.gov Additives like cyclodextrins can be included in the buffer to further modify selectivity. nih.gov

Future Research Directions and Emerging Areas for N 2 Hydroxyethyl 2 Methylpropanamide Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred research into environmentally benign methods for amide synthesis, which are applicable to the production of N-(2-Hydroxyethyl)-2-methylpropanamide. Traditional methods often require harsh conditions and coupling agents, generating significant waste. Green alternatives focus on enzymatic catalysis and the use of safer solvents.

A promising sustainable strategy involves the use of lipases, such as Candida antarctica lipase (B570770) B (CALB), as biocatalysts. nih.gov These enzymes can catalyze the direct amidation of carboxylic acids (like isobutyric acid) with amines (like ethanolamine) or the aminolysis of esters. researchgate.net Enzymatic methods offer high selectivity and operate under mild conditions, often without the need for protecting groups or activating agents. nih.gov Research has demonstrated that these reactions can be performed in green solvents, such as cyclopentyl methyl ether, which is a safer alternative to conventional organic solvents. nih.gov This enzymatic approach provides a pathway to synthesize pure amides with excellent yields and conversions, minimizing waste and avoiding intensive purification steps. nih.gov

Another innovative and sustainable approach is the catalytic synthesis of amides from esters and amines that liberates molecular hydrogen (H₂) instead of an alcohol byproduct. acs.org This type of reaction, often catalyzed by ruthenium-pincer complexes under neutral conditions, is highly efficient and environmentally benign. acs.org Applying such catalytic systems to the reaction of an isobutyrate ester with ethanolamine (B43304) could provide a clean and atom-economical route to this compound.

Table 1: Comparison of Synthetic Methodologies for Amide Formation

| Methodology | Catalyst/Reagent | Solvent | Key Advantages | Citations |

|---|---|---|---|---|

| Enzymatic Amidation | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (green solvent) | High selectivity, mild conditions, minimal waste, high purity of product. | nih.govresearchgate.net |

| Catalytic Amidation | Ruthenium-Pincer Complex | Toluene | Neutral conditions, high turnover, produces H₂ as the only byproduct. | acs.org |

| Conventional Synthesis | Coupling Agents (e.g., DCC, EDC) | Dichloromethane, DMF | Well-established, versatile. | |

Exploration of Novel Functionalization and Derivatization Strategies

The bifunctional nature of this compound, possessing both a secondary hydroxyl group and a tertiary amide, offers significant opportunities for novel functionalization and derivatization. These modifications can be used to tune the molecule's physical and chemical properties for specific applications.

The terminal hydroxyl group is a prime target for esterification. It can react with a wide range of molecules, including carboxylic acids, acyl chlorides, and anhydrides, to introduce new functional moieties. For example, reacting the hydroxyl group with methacryloyl chloride could transform the molecule into a polymerizable monomer, similar to the synthesis of 2-chloroquinyl methacrylate (B99206) from 2-hydroxychloroquine. nih.gov

The amide group, while generally stable, can participate in hydrogen bonding, influencing the molecule's solubility and material properties. Although the N-H bond is absent in this tertiary amide, the carbonyl oxygen is a strong hydrogen bond acceptor. Research on related N-(2-hydroxyethyl)amide derivatives, where the acyl chain is varied, shows that modifying the part of the molecule derived from the carboxylic acid is a viable strategy to create a library of compounds with diverse properties. nih.gov Furthermore, derivatization techniques are crucial for enhancing analytical detection. While not derivatizing the target compound itself, a study using the structurally related N-(2-hydroxyethyl)pyrrolidine as a derivatizing agent for fatty acids highlights how such structures can be employed to improve ionization efficiency in mass spectrometry. researchgate.netddtjournal.com

Table 2: Potential Functionalization Reactions

| Reaction Site | Reagent Type | Product Type | Potential Application | Citations |

|---|---|---|---|---|

| Hydroxyl Group | Acyl Halide / Anhydride | Ester | Monomer synthesis, pro-drug design. | nih.gov |

| Hydroxyl Group | Isocyanate | Urethane | Polyurethane synthesis. |

| Isobutyryl Moiety | (Starting Material) Various Carboxylic Acids | N-(2-hydroxyethyl)amide derivatives | Tuning lipophilicity and biological activity. | nih.gov |

Advanced Materials Design Incorporating this compound Building Blocks

The unique structure of this compound makes it an attractive candidate as a monomer or functional building block for advanced materials, particularly in the biomedical field. Its hydroxyl group provides a site for polymerization and imparts hydrophilicity, while the amide group offers hydrogen bonding capabilities and hydrolytic stability.

This compound is analogous to other well-studied hydroxyethyl-containing monomers like 2-hydroxyethyl methacrylate (HEMA) and N-(2-hydroxyethyl)acrylamide (HEAA). nih.govmedchemexpress.com Polymers based on HEMA, such as Poly(2-hydroxyethyl methacrylate) (PHEMA), are known for their high water content, non-toxicity, and biocompatibility, leading to their extensive use in contact lenses and drug delivery systems. nih.gov Similarly, HEAA is recognized as an amphiphilic polymer building block for creating hydrogels. medchemexpress.com By extension, polymers derived from this compound could form hydrogels or other biocompatible materials with tailored properties for applications in tissue engineering and controlled release.

The incorporation of structurally similar monomers into copolymers is documented. For example, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-hydroxyethyl 2-propenoate have been used as co-monomers in the synthesis of functional polymers for various applications. federalregister.govepa.gov Designing polymers that include this compound could leverage its specific steric hindrance from the gem-dimethyl group, potentially influencing the polymer's thermal and mechanical properties.

In-depth Mechanistic Understanding of its Role in Complex Chemical Reactions

A deeper mechanistic understanding of how this compound is formed and how its functional groups participate in subsequent reactions is crucial for optimizing its use. The synthesis of its amide bond can follow several pathways depending on the chosen method.